1-Bromo-1-methoxyethane

Organic Synthesis Nucleophilic Substitution α-Haloethers

1-Bromo-1-methoxyethane (CAS 57977-96-5) is an α-bromo ether belonging to the class of halogenated ethers, with the molecular formula C₃H₇BrO and a molecular weight of 138.99 g/mol. It is characterized by a bromine atom and a methoxy group bonded to the same carbon atom, placing it in the subclass of α-haloethers.

Molecular Formula C3H7BrO
Molecular Weight 138.99 g/mol
CAS No. 57977-96-5
Cat. No. B8645223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-methoxyethane
CAS57977-96-5
Molecular FormulaC3H7BrO
Molecular Weight138.99 g/mol
Structural Identifiers
SMILESCC(OC)Br
InChIInChI=1S/C3H7BrO/c1-3(4)5-2/h3H,1-2H3
InChIKeyXGLJSPFXMGSGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1-methoxyethane (CAS 57977-96-5): Chemical Identity and Procurement Baseline


1-Bromo-1-methoxyethane (CAS 57977-96-5) is an α-bromo ether belonging to the class of halogenated ethers, with the molecular formula C₃H₇BrO and a molecular weight of 138.99 g/mol [1]. It is characterized by a bromine atom and a methoxy group bonded to the same carbon atom, placing it in the subclass of α-haloethers. This compound serves primarily as a reactive intermediate in organic synthesis, with its utility derived from the labile α-bromo ether moiety. Computed physicochemical properties include an XLogP3 of 1.4, a topological polar surface area of 9.2 Ų, and one rotatable bond [1].

Why 1-Bromo-1-methoxyethane Cannot Be Substituted with Generic Haloethers Without Compromising Synthetic Outcomes


The position of the bromine atom relative to the methoxy group is the critical determinant of reactivity, stability, and reaction pathway. In α-bromo ethers such as 1-bromo-1-methoxyethane, the bromine is attached to the same carbon as the ether oxygen, which imparts fundamentally different chemical behavior compared to β-bromo ethers (e.g., 1-bromo-2-methoxyethane) or α-chloro ethers (e.g., 1-chloro-1-methoxyethane). Substituting the target compound with a generic haloether will alter reaction kinetics, product regiochemistry, and stereochemical outcomes. The following quantitative evidence delineates why scientific and procurement decisions must be based on these specific differentiations rather than generic class substitution.

Quantitative Differentiation Evidence for 1-Bromo-1-methoxyethane Against Closest Analogs


Regiochemical Differentiation: α-Bromo Ether vs. β-Bromo Ether in Nucleophilic Substitution

1-Bromo-1-methoxyethane is an α-bromo ether, whereas its common isomer 1-bromo-2-methoxyethane (CAS 6482-24-2) is a β-bromo ether. The α-position confers distinct reactivity in nucleophilic substitution reactions. In some cases, α-bromo ethers exhibit higher reactivity than corresponding α-chloro ethers, and the selectivity of the reaction can differ significantly [1]. This difference is rooted in the ability of the α-bromo ether to form a more stable oxocarbenium ion intermediate under SN1 conditions, while the β-isomer typically proceeds via an SN2 pathway.

Organic Synthesis Nucleophilic Substitution α-Haloethers

Physical Property Differentiation: Boiling Point and Density vs. 1-Bromo-2-methoxyethane

The physical properties of 1-bromo-1-methoxyethane differ markedly from its β-isomer, enabling distinct handling and separation strategies. While the α-isomer has a reported boiling point of approximately 156 °C (at atmospheric pressure) and a density of about 1.36 g/mL at 25 °C , the β-isomer 1-bromo-2-methoxyethane has a boiling point of 107–110 °C and a density of 1.479 g/mL at 25 °C . These quantitative differences are critical for distillation protocols and for predicting behavior in gas chromatography.

Physicochemical Properties Chromatography Separation

Stereochemical Control in Prins Cyclization: α-Bromo Ethers Enable Axial-Selective Tetrahydropyran Formation

α-Bromo ethers, including 1-bromo-1-methoxyethane, are uniquely suited for Prins cyclizations that yield tetrahydropyrans with axial selectivity. In a study of solvolysis of α-bromo ethers, Prins cyclizations proceeded with high yields and stereoselectivity, favoring axial substitution at the 4-position of the tetrahydropyran ring [1]. In contrast, the corresponding β-bromo ethers do not engage in this intramolecular electrophilic addition pathway under the same conditions. The mechanism involves the formation of an oxocarbenium ion from the α-bromo ether, which then undergoes cyclization with a pendant alkene.

Stereoselective Synthesis Prins Cyclization Tetrahydropyran

Relative Reactivity of α-Bromo vs. α-Chloro Ethers

Within the subclass of α-haloethers, the bromo derivative (1-bromo-1-methoxyethane) is often more reactive than the corresponding chloro derivative (1-chloro-1-methoxyethane). Literature indicates that in certain cases, α-bromo ethers exhibit higher reactivity in nucleophilic substitution reactions compared to their α-chloro counterparts [1]. This increased reactivity can translate to shorter reaction times or milder conditions. Conversely, the chloro derivative may be chosen when greater stability or selectivity is required.

Leaving Group Ability Synthetic Efficiency Halogen Exchange

Optimal Application Scenarios for 1-Bromo-1-methoxyethane Based on Differentiation Evidence


Stereoselective Synthesis of Tetrahydropyran Natural Products

1-Bromo-1-methoxyethane serves as a critical precursor in axial-selective Prins cyclizations to construct tetrahydropyran rings, a common motif in bioactive natural products. This application leverages the unique ability of α-bromo ethers to generate oxocarbenium ions that undergo intramolecular cyclization with high stereocontrol [1]. The β-isomer cannot participate in this transformation, making the α-isomer indispensable for this synthetic strategy.

Synthesis of α-Alkoxy Carbonyl Compounds via Nucleophilic Substitution

The α-bromo ether moiety of 1-bromo-1-methoxyethane is highly susceptible to nucleophilic displacement, allowing for the introduction of methoxyethyl groups into various nucleophiles. This reactivity is distinct from that of β-bromo ethers, which typically undergo substitution with different regiochemical outcomes [1]. This property is exploited in the preparation of protected alcohols, ethers, and amine derivatives.

Generation of Methoxyethyl Carbocations for Electrophilic Additions

Under Lewis acid catalysis, 1-bromo-1-methoxyethane can ionize to form a stabilized methoxyethyl carbocation. This electrophilic species can be trapped by alkenes, arenes, or other π-nucleophiles to generate branched ether products. The α-bromo ether is uniquely suited for this role because the adjacent oxygen atom stabilizes the developing positive charge, a feature not available to the β-isomer.

Analytical Standard for Distinguishing α- from β-Haloethers in Complex Mixtures

Due to its distinct boiling point (~156 °C) and density (1.36 g/mL) relative to 1-bromo-2-methoxyethane (bp 107–110 °C, density 1.479 g/mL) [1], 1-bromo-1-methoxyethane can serve as an analytical standard in gas chromatography or distillation experiments aimed at separating or quantifying mixtures of regioisomeric haloethers.

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